molecular formula C6H9ClO3 B029291 Ethyl 4-chloroacetoacetate CAS No. 638-07-3

Ethyl 4-chloroacetoacetate

Cat. No.: B029291
CAS No.: 638-07-3
M. Wt: 164.59 g/mol
InChI Key: OHLRLMWUFVDREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nolatrexed involves several steps. One method includes the Beckmann rearrangement of 3-bromo-4-methyl-alpha-oximinoacetanilide in strong sulfuric acid to obtain 4-bromo-5-methylisatin. This intermediate is then oxidized in a strong alkaline solution with hydrogen peroxide to yield 5-methyl-6-bromo-o-aminobenzoic acid. This compound is then cyclized with dicyandiamide in dilute sulfuric acid to form 2-guanidino-3,4-dihydro-5-bromo-6-methylquinazoline-4-ketone. The final step involves heating this intermediate with a strong base, 4-mercaptopyridine, and a nantokite catalyst to obtain Nolatrexed .

Industrial Production Methods: Industrial production of Nolatrexed typically follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The process involves stringent control of reaction conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Chlorination of Ethyl Acetoacetate

ECA is synthesized via chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

  • : 4.5:4 (ethyl acetoacetate : SO₂Cl₂) .
  • : 0–5°C during addition, followed by stirring at room temperature .
  • : Removal of HCl/SO₂ gases at 35–55°C, recovery of unreacted starting material via distillation (85–95°C), and cooling to yield crude ECA (purity: 95–97%) .

Industrial Production via Diketene Route

A continuous process for large-scale synthesis involves:

  • : Diketene, chlorine gas, ethanol.
  • : Chlorination at 40–60°C in dichloromethane, esterification with ethanol at 5°C .
  • : >94.5% with <0.5% byproduct (ethyl 2-chloroacetoacetate) when stabilized with anhydrous copper sulfate .

Asymmetric Reduction to Chiral Intermediates

ECA serves as a precursor to enantiomerically pure ethyl 4-chloro-3-hydroxybutanoate (CHBE), a key intermediate for statins.

Biocatalytic Reduction

Biocatalyst Conditions Yield Optical Purity Source
E. coli CgCR50% ethyl acetate, 7% betaine/lactic acid, 30°C, pH 7.097.6%>99% ee (R)
Candida parapsilosis ATCC100 mM ECA, 30°C, glucose as co-substrate92%98% ee (S)
Saccharomyces cerevisiaeAmberlite XAD 2 resin (slow substrate release)85%95% ee (S)

Chemocatalytic Reduction

  • : Ru(II)-TsDPEN complex.
  • : HCOONa as hydrogen donor, 40°C, 12 h.
  • : 94% yield, >99% ee (S) .

Knoevenagel Condensation

ECA undergoes condensation with aromatic aldehydes to form α,β-unsaturated esters.

Reaction Parameters (Source )

Aldehyde Catalyst Solvent Z:E Ratio Yield
4-NitrobenzaldehydeMorpholine/AcOH (10 mol%)[bmim][NTf₂]85:1592%
BenzaldehydeSame as above[bmim][NTf₂]75:2588%
4-MethoxybenzaldehydeSame as above[bmim][NTf₂]60:4084%

Tandem Cyclization Reactions

ECA reacts with 1,2-allenic ketones to form oxygen heterocycles (Source ):

Product Selectivity

Substrate Conditions Product Yield
Phenyl allenyl ketoneK₂CO₃, CH₃CN, 80°CBenzo[d][1,3]dioxole78%
Methyl allenyl ketoneDBU, DCM, 25°CFuran-3(2H)-one65%
Cyclohexyl allenyl ketoneEt₃N, toluene, 110°COxepin-3(2H)-one71%

Direct Amination

ECA reacts with anilines to form β-amino-γ-chloro esters (Source ):

Substrate Scope

Aniline Substituent Conditions Yield
3,5-DiClCH₃CN, 80°C, 16 h88%
4-FSame as above87%
4-CNSame as above58%
1-NaphthylSame as above88%

Decomposition and Stability

  • : ECA decomposes in aqueous buffers (pH 7–9) via cleavage of the ester group, forming 4-chloroacetoacetic acid .
  • : Decomposes above 120°C, releasing toxic gases (HCl, CO) .

Scientific Research Applications

Chemical Synthesis

Precursor for Phosphorus Ylides
ECAA is primarily known as a precursor for the preparation of phosphorus ylides, which are crucial intermediates in organic synthesis. These ylides are utilized in the Wittig reaction to form alkenes from carbonyl compounds, making ECAA an essential component in synthetic organic chemistry .

Synthesis of Chiral Alcohols
ECAA has been employed in the asymmetric reduction processes to synthesize chiral alcohols. For instance, it can be reduced to produce (R)-ethyl 4-chloro-3-hydroxybutyrate, a valuable chiral building block for pharmaceuticals. Recent studies have demonstrated that recombinant Escherichia coli can effectively catalyze this bioreduction, achieving high yields under mild conditions .

Application Details
Precursor for Phosphorus YlidesUsed in the Wittig reaction for alkene formation.
Asymmetric ReductionConverts ECAA to chiral alcohols using biocatalysts like E. coli.

Pharmaceutical Applications

Statin Synthesis
ECAA is involved in the synthesis of statins, which are HMG-CoA reductase inhibitors used to lower cholesterol levels. The compound acts as an intermediate in synthesizing various statin derivatives, highlighting its importance in cardiovascular drug development .

Development of Therapeutic Agents
In a study focusing on aryloxanyl pyrazolone derivatives, ECAA was utilized to enhance pharmacological properties through chemical modifications. The resulting compounds showed improved efficacy in treating neurodegenerative disorders such as ALS . This illustrates ECAA's potential role in developing novel therapeutic agents.

Biocatalysis and Enzyme Applications

Enzyme-Catalyzed Reactions
The compound has been studied for its interactions with various enzymes that facilitate the reduction of ECAA to useful products. Research indicates that yeasts possess diverse enzymes capable of reducing ECAA, which can be applied to synthesize chiral alcohols effectively .

Biocompatible Reaction Medium
Recent advancements have shown that using deep eutectic solvents combined with organic solvents can optimize the bioreduction process of ECAA. This method enhances enzyme activity and product yield while maintaining environmental sustainability .

Biocatalytic Application Details
Enzyme DiversityYeasts exhibit diverse enzymes for reducing ECAA into chiral alcohols.
Optimized Reaction MediumDeep eutectic solvents improve bioreduction efficiency and sustainability.

Biological Activity

Ethyl 4-chloroacetoacetate (ECA) is a compound that has garnered attention in various fields of research due to its significant biological activities. This article explores the biological activity of ECA, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

1. Synthesis of this compound

ECA is synthesized through a modified Reformatsky reaction, where ethyl chloroacetate reacts with magnesium in a chlorinated hydrocarbon solvent. This method allows for higher yields compared to traditional techniques, making it a viable option for producing ECA for research purposes .

2.1 Antitumor and Cytotoxic Effects

Recent studies have highlighted the cytotoxic and antitumor properties of ECA derivatives. For instance, the asymmetric bioreduction of ECA to (R)-4-hydroxy-2-pyrrolidone has shown promising results in inhibiting tumor growth and reducing inflammation . The compound's effectiveness was evaluated using recombinant Escherichia coli expressing carbonyl reductase, yielding over 90% of the desired product under optimal conditions.

2.2 Antimicrobial Properties

ECA and its derivatives have been tested for antimicrobial activity against various pathogens. A study demonstrated that ECA derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in combating antibiotic resistance . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

The biological activity of ECA can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : ECA acts as an inhibitor of several enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
  • Oxidative Stress Modulation : ECA has been shown to influence oxidative stress levels within cells, potentially reducing the harmful effects associated with reactive oxygen species (ROS) .

4.1 Case Study: Antitumor Activity

In a recent study, the effects of ECA on cancer cell lines were evaluated. The results indicated that treatment with ECA led to a significant decrease in cell viability across multiple cancer types, including breast and lung cancers. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1545
A549 (Lung)1060
HeLa (Cervical)2050

4.2 Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of ECA against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

These findings support the potential use of ECA as a lead compound for developing new antimicrobial agents.

5. Conclusion

This compound exhibits notable biological activities, particularly in antitumor and antimicrobial domains. Its synthesis via modified methods enhances its availability for research and application in medicinal chemistry. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

6. References

  • Asymmetric Bioreduction of this compound into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli .
  • Design, synthesis, and bioactivity studies of novel compounds .
  • Synthesis methods for ethyl haloacetoacetates .

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 4-chloroacetoacetate be optimized to minimize side reactions?

  • Methodology : Utilize sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures (-10°C to 0°C) to reduce unwanted byproducts. Slow dropwise addition of this compound ensures temperature stability and prevents exothermic side reactions. Post-reaction quenching with aqueous solutions and extraction with ethyl acetate improves yield purity .
  • Key Parameters : Monitor reaction temperature, addition rate, and solvent polarity to suppress competing pathways like Claisen condensation.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Chromatographic Methods : Amberlite XAD-2 resin can mitigate substrate inhibition in biocatalytic reductions by adsorbing excess substrate and releasing it gradually, enhancing product yield (e.g., synthesis of S-4-chloro-3-hydroxybutyric acid ethyl ester) .
  • Distillation : Fractional distillation under reduced pressure (115°C/14 mmHg) is recommended for high-purity isolation .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
  • Safety Protocols : Use PPE (gloves, goggles), fume hoods, and emergency eye-wash stations. In case of skin contact, wash immediately with soap/water for ≥15 minutes .

Advanced Research Questions

Q. How can enzyme inhibition by this compound in cascade biocatalysis be mitigated?

  • Protein Engineering : Saturation mutagenesis of residues near the active site (e.g., F136V + W249F in HheC) reduces competitive inhibition (Ki = 0.249 μM). Screening mutant libraries for enhanced substrate affinity and activity is critical .
  • Process Optimization : Use compartmentalized reactors or staggered substrate addition to separate incompatible enzymatic steps .

Q. What strategies improve asymmetric bioreduction efficiency of this compound to chiral intermediates?

  • Solvent Engineering : Deep eutectic solvents (e.g., betaine:lactic acid-water systems) enhance enzyme stability and enantioselectivity in non-aqueous media. Ethyl acetate as a co-solvent improves substrate solubility and product recovery .
  • Strain Selection : Recombinant E. coli expressing carbonyl reductases (e.g., Pichia stipitis PsCR) achieve >90% enantiomeric excess (ee) under optimized pH (7.0–7.5) and co-factor regeneration (NADPH) conditions .

Q. How are kinetic parameters (Km, Vmax) determined for this compound in dehydrogenase assays?

  • Experimental Design : Use spectrophotometric assays (NADPH depletion at 340 nm) with varying substrate concentrations (10–1000 μM). Calculate Km and Vmax via nonlinear regression (Michaelis-Menten equation) using GraphPad Prism .
  • Validation : Compare activity across diverse substrates (e.g., prochiral ketones) to confirm enzyme specificity. Include controls for non-enzymatic background reactions .

Q. How do spectral discrepancies (e.g., NMR, IR) in this compound characterization arise, and how are they resolved?

  • Analytical Harmonization : Cross-validate spectral data with computational tools (e.g., CC-DPS QSPR models) to identify impurities or stereochemical anomalies. For NMR, compare experimental shifts (δ 1.3 ppm for CH3, 4.2 ppm for OCH2) against predicted spectra .
  • Contradiction Resolution : Address solubility discrepancies (e.g., 47.5 g/L vs. "insoluble" labels) by testing under standardized conditions (20°C, pH 7.0) .

Q. Methodological Resources

  • Structural Analysis : Access 3D molecular models via CC-DPS (18 bond descriptors, SMILES: CCOC(=O)CC(=O)CCl) for docking studies .
  • Safety Data : Refer to SDS from Thermo Scientific (UN2922, Packing Group III) for regulatory compliance .

Properties

IUPAC Name

ethyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLMWUFVDREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044454
Record name Ethyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-07-3
Record name Ethyl 4-chloroacetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-oxobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-chloro-3-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloroacetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-CHLOROACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE82250CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

72 g (1 mol) of chlorine were passed into a solution of 84 g (1 mol) of diketene in dry carbon tetrachloride at -20° C., the reaction solution was then added dropwise to 200 ml of ethanol, while stirring, during which addition the temperature was held to at most 0° C., the solvent was then stripped off in vacuo on a rotary evaporator and the residue was distilled. 155 g (94% of theory) of γ-chloroacetoacetic acid ethyl ester of boiling point 90° C./7 mm Hg were obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A gene encoding the alcohol dehydrogenase YPR1 (described by Nakamura, K., et al., Bioscience, Biotechnology and Biochemistry, (1997) 61, 375-377), is subjected to mutagenesis by error-prone PCR according to the method of May, O., et al., (Nature Biotechnology, (2000) 18, 317-320). The error-prone PCR is performed in a 100 CL reaction mixture containing 0.25 ng of plasmid DNA as a template dissolved in PCR buffer (10 mM TRIS, 1.5 mM MgCl2, 50 mM KCl, pH 8.3), and also containing 0.2 mM of each dNTP, 50 pmol of each primer and 2.5 units of Taq polymerase (Roche Diagnostics, Indianapolis, Ind.). Conditions for carrying out the PCR are as follows: 2 minutes at 94 CC; 30 cycles of 30 sec 94 CC, 30 sec 55 CC; 2 minutes at 72 CC. The PCR product is double digested with Nco I and Bgl II and subcloned into pBAD/HisA vector (Invitrogen, Carlsbad, Calif.) which has been digested with the same restriction enzymes. The resulting YPR1 mutant library is transformed into the E. coli host strain LMG194 (Invitrogen, Carlsbad, Calif.) and plated on LB agar supplied with 100 μg/mL ampicillin. Individual transformants are inoculated into 96-well microtiter plates (hereafter referred to as master plates) containing 0.2 mL LB Broth with 100 μg/mL ampicillin, and growth is allowed to take place for 8 to 16 hours at 37 CC with shaking at 200 rpm. Each well in each master plate is then re-inoculated by a replica plating technique into a new second stage 96-well plate pre-loaded with the same growth media plus 2 g/L of arabinose, and growth is allowed to continue for 5-10 hours at 37 CC with shaking at 200 rpm. The second stage plates are then centrifuged at 14,000 rpm for 20 minutes, and the supernatant is decanted. The cell pellet in each well is washed with 200 CL of water. The washed cell pellet is suspended in 30 CL of B-Per Bacterial Protein Extraction Reagent (Pierce Chemical Co., Rockford, Ill.), hereinafter “B-Per.” After mixing, the suspension of cells in B-Per reagent is allowed to stand for 10 minutes at room temperature, and a reaction solution having the following composition is then added to each well in the plate:
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
YPR1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-chloroacetoacetate
Ethyl 4-chloroacetoacetate
Ethyl 4-chloroacetoacetate
Ethyl 4-chloroacetoacetate
Ethyl 4-chloroacetoacetate
Ethyl 4-chloroacetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.